

Designing In Vivo Studies with AZD0780 in Mouse Models: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies in mouse models to evaluate the efficacy and safety of **AZD0780**, a novel, orally bioavailable small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). **AZD0780** offers a promising therapeutic approach for managing hypercholesterolemia by preventing PCSK9-mediated degradation of the low-density lipoprotein receptor (LDLR). This document outlines detailed protocols for efficacy and toxicology studies, including animal model selection, drug formulation and administration, and endpoint analysis. Additionally, it includes diagrams of the relevant signaling pathway and experimental workflows to facilitate study design and execution.

Introduction to AZD0780

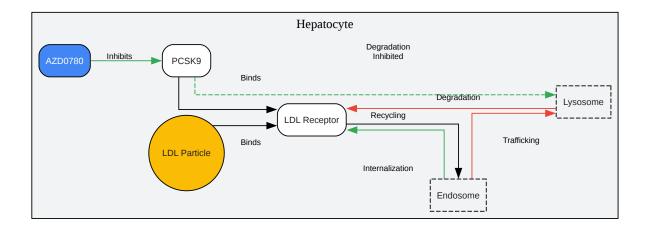
AZD0780 is an investigational small molecule that inhibits PCSK9, a key regulator of cholesterol homeostasis.[1][2][3] Unlike monoclonal antibodies that block the PCSK9-LDLR interaction, AZD0780 binds to a novel pocket on the C-terminal domain of PCSK9.[1][4] This binding stabilizes the PCSK9 C-terminal domain at endosomal pH, which in turn inhibits the lysosomal trafficking of the PCSK9-LDLR complex and prevents the degradation of the LDLR. [4] The increased recycling of LDLR to the hepatocyte surface enhances the clearance of LDL cholesterol (LDL-C) from the circulation, thereby lowering plasma LDL-C levels.[4][5]



Preclinical studies in a human PCSK9 knock-in hypercholesterolemic mouse model have demonstrated the efficacy of oral **AZD0780** in reducing plasma LDL-C levels.[4] Furthermore, Phase I and IIb clinical trials have shown significant LDL-C reductions in patients with hypercholesterolemia, both as a monotherapy and in combination with statins.[6][7][8][9]

Mechanism of Action of AZD0780

The mechanism of action of **AZD0780** centers on the modulation of the PCSK9 pathway, leading to increased LDLR availability and subsequent reduction in circulating LDL-C.



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Caption: Mechanism of Action of AZD0780.

Quantitative Data Summary

The following tables summarize key quantitative data for **AZD0780** from preclinical and clinical studies.

Table 1: Preclinical Pharmacokinetics of AZD0780 in C57BL/6 Mice[4]



Parameter	Value
Oral Bioavailability	63.5%
Intravenous Half-life	2.6 hours
Oral Half-life	2.9 hours
Plasma Protein Binding (Mouse)	25%

Table 2: Preclinical Efficacy of **AZD0780** in a Human PCSK9 Knock-in Hypercholesterolemic Mouse Model[4]

Treatment	Dose	Effect on Plasma LDL-C
Oral AZD0780	15 mg/kg (twice-daily)	Decreased

Table 3: Clinical Efficacy of AZD0780 in Patients with Hypercholesterolemia

Study Phase	Treatment	Dose	LDL-C Reduction	Reference
Phase I	AZD0780 Monotherapy	30 mg	30%	[8][10]
Phase I	AZD0780 Monotherapy	60 mg	38%	[10]
Phase I	AZD0780 + Rosuvastatin (20 mg)	30 mg	52% (total 78% from baseline)	[2][3][8][10]
Phase IIb (PURSUIT Trial)	AZD0780 + Statin	30 mg	50.7%	[6][7][9]

Experimental Protocols Animal Model Selection



The recommended animal model for efficacy studies is the human PCSK9 knock-in (hPCSK9-KI) mouse.[4][11] This model expresses human PCSK9, making it highly relevant for testing a human-targeted therapy. These mice exhibit a hypercholesterolemic phenotype, providing a suitable baseline for evaluating LDL-C lowering agents.[11] For general toxicology and pharmacokinetic studies, standard inbred mouse strains such as C57BL/6 can be utilized.[4]

AZD0780 Formulation and Administration

Vehicle Formulation: A common vehicle for oral administration of small molecules in mice is a suspension in 0.5% (w/v) methylcellulose or carboxymethylcellulose with 0.1% (v/v) Tween 80 in sterile water. The formulation should be prepared fresh daily and stirred continuously during dosing to ensure homogeneity.

Administration Route: For oral administration, gavage is the preferred method to ensure accurate dosing.

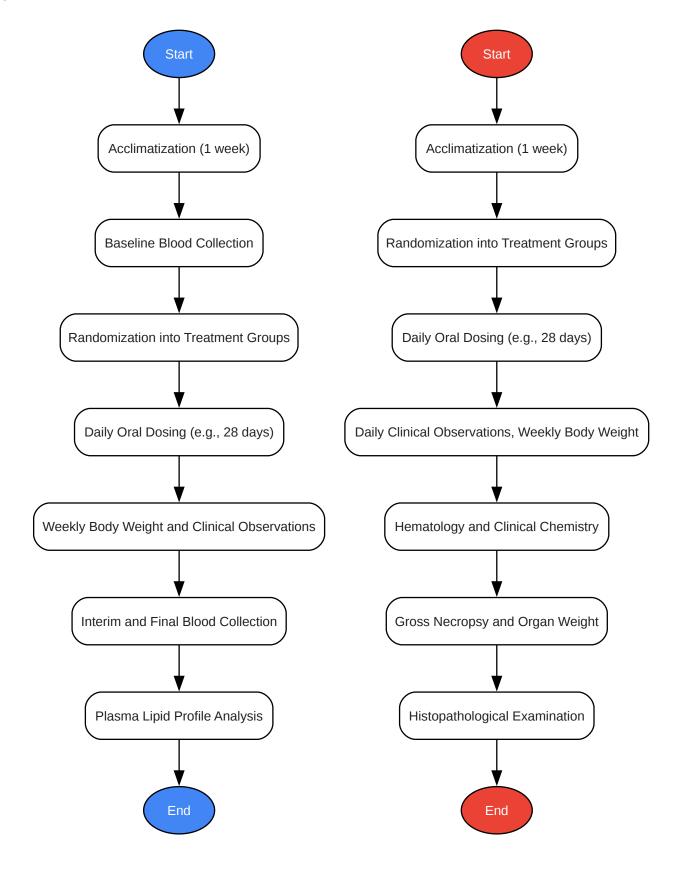
Protocol for Oral Gavage:

- Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head.
- Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle at the level of the mouth.
- Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the
 incisors and molars) and advance it along the roof of the mouth towards the esophagus. The
 mouse should swallow the needle. Do not force the needle.
- Dose Administration: Once the needle is in the esophagus, administer the calculated volume of the AZD0780 suspension slowly.
- Needle Removal: Gently remove the needle in the same line of insertion.
- Monitoring: Observe the mouse for a few minutes post-administration for any signs of distress.

Efficacy Study in hPCSK9-KI Mice



This protocol is designed to assess the dose-dependent efficacy of **AZD0780** in lowering plasma LDL-C.





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